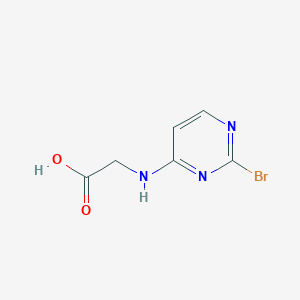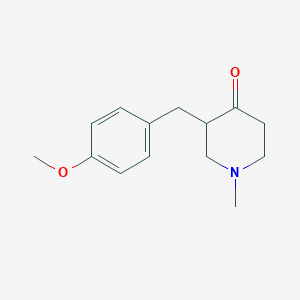
2-((2-Bromopyrimidin-4-yl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Bromopyrimidin-4-yl)amino)acetic acid is a chemical compound with the molecular formula C6H6BrN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromopyrimidin-4-yl)amino)acetic acid typically involves the bromination of pyrimidine derivatives followed by amination and subsequent coupling with acetic acid. One common method involves the reaction of 2-amino-4-bromopyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Bromopyrimidin-4-yl)amino)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions with boronic acids produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-((2-Bromopyrimidin-4-yl)amino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((2-Bromopyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
5-Bromo-6-phenylisocytosine: Used as an immunomodulator and in the treatment of bladder cancer.
Uniqueness
2-((2-Bromopyrimidin-4-yl)amino)acetic acid is unique due to its specific bromine substitution and aminoacetic acid moiety, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Eigenschaften
Molekularformel |
C6H6BrN3O2 |
|---|---|
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
2-[(2-bromopyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-6-8-2-1-4(10-6)9-3-5(11)12/h1-2H,3H2,(H,11,12)(H,8,9,10) |
InChI-Schlüssel |
HWJVNGYNVTVGGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1NCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)








